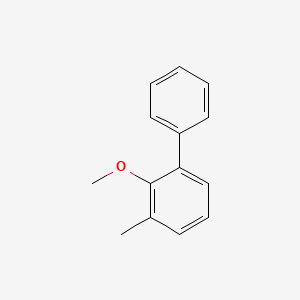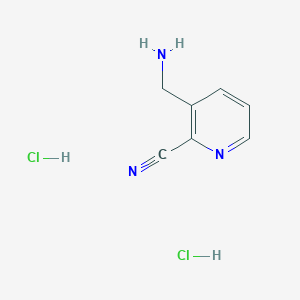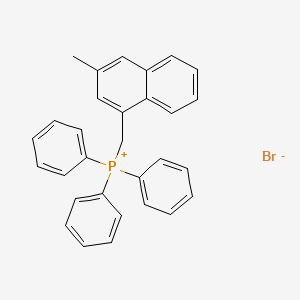
2-Methoxy-3-methyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-3-methyl-1,1’-biphenyl is an organic compound with the molecular formula C14H14O It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxy group (-OCH3) at the second position and a methyl group (-CH3) at the third position
準備方法
Synthetic Routes and Reaction Conditions
2-Methoxy-3-methyl-1,1’-biphenyl can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid under mild conditions . For instance, 3-bromo-2-methoxytoluene can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like ethanol or water .
Industrial Production Methods
Industrial production of 2-Methoxy-3-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
2-Methoxy-3-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The aromatic rings can be hydrogenated under high pressure and in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-hydroxy-3-methyl-1,1’-biphenyl.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
科学的研究の応用
2-Methoxy-3-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 2-Methoxy-3-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, its methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s aromatic structure allows it to intercalate with DNA or interact with enzymes, potentially inhibiting their activity .
類似化合物との比較
Similar Compounds
2-Methoxybiphenyl: Lacks the methyl group at the third position.
3-Methylbiphenyl: Lacks the methoxy group at the second position.
2-Methoxy-4-methyl-1,1’-biphenyl: Has the methyl group at the fourth position instead of the third.
Uniqueness
2-Methoxy-3-methyl-1,1’-biphenyl is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications .
特性
分子式 |
C14H14O |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
2-methoxy-1-methyl-3-phenylbenzene |
InChI |
InChI=1S/C14H14O/c1-11-7-6-10-13(14(11)15-2)12-8-4-3-5-9-12/h3-10H,1-2H3 |
InChIキー |
HHABEJRLPMQDKB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)



![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)

phosphanium bromide](/img/structure/B13139527.png)


![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)



